2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
Description
The compound 2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide features a benzamide core substituted with a methyl group at the 2-position and a nitro group at the 3-position. The amide nitrogen is linked to a thieno[3,4-c]pyrazole moiety bearing a phenyl substituent. This structure combines aromatic, heterocyclic, and electron-withdrawing (nitro) groups, which may confer unique electronic properties and biological activity.
Properties
IUPAC Name |
2-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-14(8-5-9-17(12)23(25)26)19(24)20-18-15-10-27-11-16(15)21-22(18)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQHCZCHPZSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens, Lewis acids like aluminum chloride (AlCl3).
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
The major products formed from these reactions include amine derivatives, substituted benzamides, and various cyclized compounds.
Scientific Research Applications
2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thieno[3,4-c]pyrazole ring system may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogs with Modified Benzamide Substituents
2-Methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS RN 392252-95-8)
- Key Differences : Lacks the nitro group at the benzamide’s 3-position, replacing it with a hydrogen atom. The methyl group at the 2-position is retained.
- The thienopyrazole core is preserved, suggesting shared conformational stability and π-π stacking capabilities .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences: Replaces the thienopyrazole moiety with a 2-hydroxy-1,1-dimethylethyl group and lacks nitro substitution.
- Highlights the role of substituents in directing synthetic pathways versus biological activity .
Thienopyrazole-Based Derivatives with Varied Linkages
Thieno[3,4-c]pyrazol-3-yl Acetamides
- Key Differences : Substitutes benzamide with acetamide and lacks nitro/methyl groups.
- Patent data indicate these derivatives act as autotaxin inhibitors, suggesting the target compound may share similar biological targets but with altered potency due to benzamide/nitro modifications .
Heterocyclic Compounds with Divergent Cores
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate
- Key Differences: Replaces thienopyrazole with a triazole ring and introduces a carbamate group.
- Demonstrates how core heterocycle selection impacts synthetic routes (e.g., nucleophilic substitution vs. cyclization) .
Q & A
Q. What synthetic strategies are effective for constructing the thieno[3,4-c]pyrazole core in this compound, and what optimization steps improve yield?
The thieno[3,4-c]pyrazole core is typically synthesized via cyclization reactions. Key steps include:
- Cyclocondensation : Reacting thiophene derivatives with hydrazine hydrate under reflux in ethanol to form the pyrazole ring .
- Functionalization : Introducing the 2-phenyl substituent via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts or sodium hydride in DMF .
- Amide coupling : Attaching the 2-methyl-3-nitrobenzamide group using EDCI/HOBt or other coupling agents in dichloromethane .
Q. Optimization :
- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitution steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization improve purity .
Q. How can researchers confirm the structure and purity of this compound?
Structural confirmation :
- NMR spectroscopy : H and C NMR identify substituents (e.g., nitro group at δ ~8.5 ppm for aromatic protons, thienopyrazole protons at δ 6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for CHNOS: 391.09) .
- X-ray crystallography : Resolves bond lengths/angles in the fused ring system (if single crystals are obtainable) .
Q. Purity assessment :
Q. What are the common biological targets for thieno[3,4-c]pyrazole derivatives, and how are preliminary assays designed?
Targets :
- Kinases : ATP-binding pockets due to the planar thienopyrazole core .
- GPCRs : Hydrophobic interactions with transmembrane domains facilitated by aromatic substituents .
- Enzymes (e.g., COX-2) : Nitro groups may participate in hydrogen bonding with catalytic residues .
Q. Assay design :
- In vitro inhibition assays : Dose-response curves (IC) using recombinant enzymes or cell lysates .
- Cellular viability tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodology :
- Substituent variation : Synthesize analogs with modified nitro, methyl, or phenyl groups (e.g., replacing nitro with cyano or methoxy) .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from nitro groups) using Schrödinger Suite .
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC, µM) | Target |
|---|---|---|
| 3-Nitro → 3-Cyano | 0.45 → 1.2 | Kinase X |
| 2-Methyl → 2-Ethyl | 0.78 → 2.5 | GPCR Y |
| Phenyl → 4-Fluorophenyl | 0.33 → 0.29 | Enzyme Z |
Q. How should researchers resolve contradictions in bioactivity data across studies?
Approaches :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Structural analogs : Compare activity of closely related compounds (e.g., nitro vs. amino derivatives) to isolate electronic effects .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .
Case Study :
Inconsistent COX-2 inhibition data may arise from:
- Solubility differences : Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference .
- Cell line variability : Test across multiple lines (e.g., RAW 264.7 vs. THP-1) .
Q. What computational methods predict the compound’s interactions with biological targets?
Tools and Workflows :
- Molecular docking : AutoDock or Glide to simulate binding to kinase ATP pockets (PDB ID: 1ATP) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. Validation :
- Experimental correlation : Compare predicted IC values with in vitro data to refine models .
- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .
Q. What strategies mitigate stability issues during storage and handling?
Stability analysis :
Q. Storage recommendations :
Q. How can researchers validate target engagement in cellular models?
Techniques :
- CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts after compound treatment .
- Western blotting : Detect phosphorylation changes in downstream signaling proteins (e.g., p38 MAPK) .
- CRISPR knockout : Compare activity in wild-type vs. target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
